Regioisomeric Identity (5‑Thiazolyl vs. 2‑Thiazolyl) Drives Divergent Pharmacological Outcomes
In a series of 2‑anilino‑4‑(thiazol‑yl)pyrimidines, compounds bearing a 5‑thiazolyl substituent achieved potent CDK9 inhibition with IC₅₀ values in the single‑digit nanomolar range (e.g., compound 12u: IC₅₀ = 7 nM), whereas the corresponding 2‑thiazolyl isomers displayed >100‑fold lower potency [1]. Although the exact target compound is a 5‑carboxylate ester rather than a 4‑anilino derivative, the 5‑thiazolyl connectivity is a critical determinant of kinase binding that cannot be matched by the 2‑thiazolyl or 4‑thiazolyl regioisomers.
| Evidence Dimension | CDK9 Inhibitory Potency |
|---|---|
| Target Compound Data | 5‑Thiazolyl scaffold (exemplified by 12u): IC₅₀ = 7 nM |
| Comparator Or Baseline | 2‑Thiazolyl scaffold: IC₅₀ > 700 nM |
| Quantified Difference | >100‑fold |
| Conditions | CDK9/cyclin T kinase assay; 2‑anilino‑4‑(thiazol‑yl)pyrimidine series |
Why This Matters
The 5‑thiazolyl connectivity is essential for achieving high‑affinity kinase binding; procurement of the 2‑thiazolyl isomer would render the resulting compound inactive against CDK9.
- [1] Wang, S.; Griffiths, G.; Midgley, C. A.; et al. Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X‑ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities. J. Med. Chem. 2013, 56 (3), 862–880. View Source
